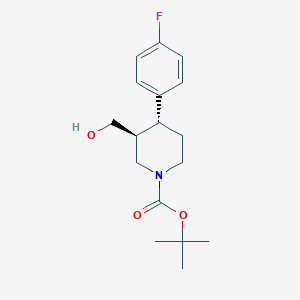

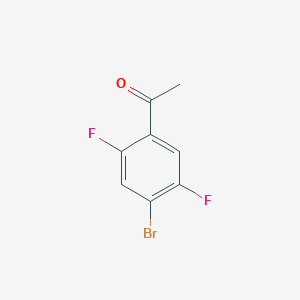

3-溴苯甲醛肟

描述

Synthesis Analysis

The synthesis of brominated benzaldehyde derivatives can be achieved through different methods. For instance, the bromination of 3-hydroxybenzaldehyde can lead to the formation of 2-bromo-3-hydroxybenzaldehyde, which is an unexpected product contrary to literature reports . Another method involves the use of p-hydroxybenzaldehyde with H2O2/HBr as the bromination agent, yielding 3-bromo-4-hydroxybenzaldehyde with a high product yield under optimized conditions . Additionally, the synthesis of 3-bromo-4-hydroxybenzaldehyde has been achieved using bromine and CHCl3 as solvent, resulting in a high yield of the desired product . These methods highlight the reactivity of hydroxybenzaldehydes with brominating agents and could potentially be adapted for the synthesis of 3-bromobenzaldehyde oxime.

Molecular Structure Analysis

The molecular structure of brominated benzaldehyde derivatives can be complex and is often confirmed using techniques such as X-ray crystallography. For example, the structure of 2-bromo-3-hydroxybenzaldehyde was supported by X-ray crystallographic analysis . Similarly, the crystal structure of a hydrazone derivative synthesized from 3-bromo-2-hydroxybenzaldehyde was determined, revealing its monoclinic space group and other crystallographic parameters . These studies demonstrate the importance of structural analysis in confirming the identity of synthesized compounds.

Chemical Reactions Analysis

Brominated benzaldehyde derivatives can undergo various chemical reactions to form new compounds. The oxime of 3-amino-5-nitrobenzaldehyde, for example, was synthesized and used as a starting compound for the synthesis of novel diaryl- and arylnitrofuroxans . This indicates that oxime derivatives can serve as intermediates for further chemical transformations. The reactivity of these compounds can be influenced by the presence of bromine, which can affect the electronic properties and reactivity of the benzaldehyde derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzaldehyde derivatives can be significantly affected by the presence of bromine atoms. For instance, the substitution of bromine in 2,3-dimethoxybenzaldehyde was shown to decrease certain intermolecular contacts while increasing others, such as H···Br and Br···Br interactions . These changes can influence the compound's stability and reactivity. Additionally, the presence of bromine can enhance the nonlinear third-order susceptibility, which is a property relevant to the development of nonlinear optical (NLO) materials .

科学研究应用

Specific Scientific Field

Summary of the Application

Oxime ethers, which include 3-Bromobenzaldehyde oxime, have been found to exhibit various biological activities. These include bactericidal, fungicidal, antidepressant, anticancer, and herbicidal activities .

Methods of Application or Experimental Procedures

The formation of an oxime ether moiety is one way to combine different structural elements into one molecule. This gives the possibility of composing compounds that exhibit various biological activity .

Antimicrobial Studies of 3-Bromobenzaldehyde Nicotinic Acid Hydrazone

Specific Scientific Field

Summary of the Application

3-Bromobenzaldehyde nicotinic acid hydrazone and its Co(II), Cu(II), Mn(II) and Ni(II) complexes have been synthesized and studied for their antimicrobial properties .

Methods of Application or Experimental Procedures

The ligand was prepared by refluxing nicotinic acid hydrazide and 3-bromobenzaldehyde in ethanol, the complexes were synthesized by mixing ethanolic solutions of the metal salts with the hydrazone .

Results or Outcomes

The activities of the complexes against most of the microorganisms were enhanced compared to those of their parent ligand, with some promising potential when compared to the control drugs .

Synthesis of Aryl Oximes

Specific Scientific Field

Summary of the Application

Aryl oximes, including 3-Bromobenzaldehyde oxime, can be synthesized from aryl aldehydes using hydroxylamine hydrochloride . This reaction is an important part of organic chemistry.

Methods of Application or Experimental Procedures

The synthesis of aryl oximes from aryl aldehydes was prepared using hydroxylamine hydrochloride. The obtained oxime compounds were synthesized at maximum efficiency in mineral water at room temperature .

Results or Outcomes

The developed method is economical, practical, and environmentally friendly. All of the aldehydes were converted to the oxime .

Biological Activity of Oxime Derivatives

Specific Scientific Field

Summary of the Application

Oxime derivatives, including 3-Bromobenzaldehyde oxime, are an important synthetic main product and intermediate product in multi-step organic synthesis. Their use as pharmacology, catalyst, agriculture, and bioactive reagent are among the developing application areas of oximes .

Methods of Application or Experimental Procedures

Oxime compounds can be converted to amines by reduction reactions, nitriles by oxidation reactions, and amides by Beckmann rearrangement .

Results or Outcomes

The use of oxime derivatives in various fields is expanding, and they are becoming increasingly important in both academic and industrial applications .

Preparation of 3-Bromobenzaldehyde

Specific Scientific Field

Summary of the Application

3-Bromobenzaldehyde, which can be further converted to 3-Bromobenzaldehyde oxime, can be prepared from 3-nitrobenzaldehyde .

Methods of Application or Experimental Procedures

The preparation of 3-Bromobenzaldehyde involves the reduction of 3-nitrobenzaldehyde .

Results or Outcomes

The result of this process is the production of 3-Bromobenzaldehyde, a colorless viscous liquid .

Oxime Radicals in Organic Synthesis

Specific Scientific Field

Summary of the Application

Oxime radicals, which can be generated from oximes such as 3-Bromobenzaldehyde oxime, have been used in organic synthesis .

Methods of Application or Experimental Procedures

Oxime radicals can be generated using both one-electron oxidants (Fe(ClO4)3, (NH4)2Ce(NO3)6) and two-electron oxidants (PhI(OAc)2, Pb(OAc)4) .

Results or Outcomes

The use of oxime radicals in organic synthesis allows for the creation of complex organic molecules .

未来方向

Oximes, including 3-Bromobenzaldehyde oxime, have been used in diverse methodologies, from cycloadditions to bioconjugation . The unique properties imparted by the oxime N–O bond have also been used to integrate dynamic chemistries into materials . Future directions in the field of oxime research may include further exploration of N–O bond fragmentation and cycloadditions, along with applications including dynamic materials, energetic materials, and biocatalytic oxime reductions .

属性

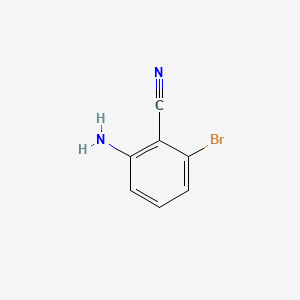

IUPAC Name |

(NE)-N-[(3-bromophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGBMIPNNIZQNN-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[(3-bromophenyl)methylidene]hydroxylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Aza-spiro[4.5]decane-4-carboxylic acid](/img/structure/B1277457.png)

![4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate](/img/structure/B1277468.png)

![8-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1277482.png)

![5-Bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B1277487.png)